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molecular formula C6H7NO2S B1318098 Ethyl thiazole-2-carboxylate CAS No. 14527-42-5

Ethyl thiazole-2-carboxylate

Cat. No. B1318098
M. Wt: 157.19 g/mol
InChI Key: MVMPKHJUPNWMDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07772261B2

Procedure details

10 g (63.7 mmol) of 2-trimethylsilylthiazole (1) and 435 ml of toluene are placed in a 2-liter round-bottomed flask under argon. The reaction mixture is stirred and cooled using an ice bath, and, when the temperature has reached about 8° C., a solution of 12.2 ml (0.128 mol) of ethyl chloroformate in 500 ml of toluene is added. Once all the solution has been added, the mixture is left for about 10 minutes and then warmed to 25° C. After stirring for 20 hours, 200 ml of aqueous sodium carbonate solution are added and the mixture is stirred for 30 minutes. After separation of the phases by settling, the organic phase is washed with 200 ml of saturated aqueous sodium chloride solution. After drying over magnesium sulfate, the organic phase is concentrated to dryness under reduced pressure. The residue is purified by flash chromatography (msilica=200 g; eluent: 60/40 cyclohexane/ethyl acetate). 5.12 g of ethyl 2-thiazolecarboxylate (2) are thus obtained in the form of a greenish liquid that crystallizes. Rf(50/50 cyclohexane/ethyl acetate)=0.52.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
435 mL
Type
solvent
Reaction Step One
Quantity
12.2 mL
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Two
Quantity
200 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C[Si](C)(C)[C:3]1[S:4][CH:5]=[CH:6][N:7]=1.Cl[C:11]([O:13][CH2:14][CH3:15])=[O:12].C(=O)([O-])[O-].[Na+].[Na+]>C1(C)C=CC=CC=1>[S:4]1[CH:5]=[CH:6][N:7]=[C:3]1[C:11]([O:13][CH2:14][CH3:15])=[O:12] |f:2.3.4|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
C[Si](C=1SC=CN1)(C)C
Name
Quantity
435 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
12.2 mL
Type
reactant
Smiles
ClC(=O)OCC
Name
Quantity
500 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Three
Name
Quantity
200 mL
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled
CUSTOM
Type
CUSTOM
Details
has reached about 8° C.
ADDITION
Type
ADDITION
Details
Once all the solution has been added
STIRRING
Type
STIRRING
Details
After stirring for 20 hours
Duration
20 h
STIRRING
Type
STIRRING
Details
the mixture is stirred for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
After separation of the phases
WASH
Type
WASH
Details
the organic phase is washed with 200 ml of saturated aqueous sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
the organic phase is concentrated to dryness under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue is purified by flash chromatography (msilica=200 g; eluent: 60/40 cyclohexane/ethyl acetate)

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
S1C(=NC=C1)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 5.12 g
YIELD: CALCULATEDPERCENTYIELD 51.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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